![molecular formula C37H50Cl2N2ORu B3183104 {1,3-Bis[2,6-di(propan-2-yl)phenyl]imidazolidin-2-ylidene}(dichloro)({2-[(propan-2-yl)oxy]phenyl}methylidene)ruthenium CAS No. 635679-24-2](/img/structure/B3183104.png)
{1,3-Bis[2,6-di(propan-2-yl)phenyl]imidazolidin-2-ylidene}(dichloro)({2-[(propan-2-yl)oxy]phenyl}methylidene)ruthenium
描述
{1,3-Bis[2,6-di(propan-2-yl)phenyl]imidazolidin-2-ylidene}(dichloro)({2-[(propan-2-yl)oxy]phenyl}methylidene)ruthenium is a useful research compound. Its molecular formula is C37H50Cl2N2ORu and its molecular weight is 710.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 710.234360 g/mol and the complexity rating of the compound is 928. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
The primary target of Grubbs Catalyst™ C711 is the carbon-carbon double bonds present in organic compounds . The catalyst is used in olefin metathesis, a reaction that involves the redistribution of the carbon-carbon double bonds .
Mode of Action
Grubbs Catalyst™ C711 operates through a mechanism known as olefin metathesis . This process involves the exchange of carbon atoms between a pair of double bonds, catalyzed by a metal-carbene complex of well-defined Grubbs catalyst . The mechanism of metathesis was first introduced by Chauvin, where two alkenes, olefin and metal carbine, coordinate with each other to form a π-complex that after migratory insertion gives a metallacyclobutane intermediate . After breaking of this butane ring, another π-complex is formed (containing exchanged alkylidene groups) that after dissociation affords targeted products .
Biochemical Pathways
It plays a crucial role in the synthesis of a variety of organic compounds, including natural products, polymers, and biopolymers .
Result of Action
The primary result of the action of Grubbs Catalyst™ C711 is the efficient rearrangement of carbon-carbon double bonds in organic compounds . This allows for the synthesis of a wide variety of complex organic molecules, including natural products and polymers .
生化分析
Biochemical Properties
Dichloro1,3-bis(2,6-isopropylphenyl)-2-imidazolidinylideneruthenium(II) plays a crucial role in biochemical reactions, primarily as a catalyst in olefin metathesis. This compound interacts with various enzymes, proteins, and other biomolecules, facilitating the formation and breaking of carbon-carbon double bonds. The nature of these interactions involves the coordination of the ruthenium center with the olefin substrates, leading to the formation of metallacyclobutane intermediates, which subsequently rearrange to produce the desired products .
Cellular Effects
The effects of Dichloro1,3-bis(2,6-isopropylphenyl)-2-imidazolidinylideneruthenium(II) on cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of various kinases and transcription factors, leading to alterations in gene expression profiles and metabolic fluxes . Additionally, this compound can induce oxidative stress and apoptosis in certain cell types, highlighting its potential cytotoxic effects at higher concentrations .
Molecular Mechanism
The molecular mechanism of action of Dichloro1,3-bis(2,6-isopropylphenyl)-2-imidazolidinylideneruthenium(II) involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The ruthenium center coordinates with the olefin substrates, forming a metallacyclobutane intermediate. This intermediate undergoes a series of rearrangements, leading to the formation of new carbon-carbon double bonds . Additionally, this compound can inhibit certain enzymes involved in cellular metabolism, further influencing cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Dichloro1,3-bis(2,6-isopropylphenyl)-2-imidazolidinylideneruthenium(II) change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its catalytic activity . Additionally, long-term exposure to this compound can result in cumulative cytotoxic effects, affecting cellular viability and function .
Dosage Effects in Animal Models
The effects of Dichloro1,3-bis(2,6-isopropylphenyl)-2-imidazolidinylideneruthenium(II) vary with different dosages in animal models. At lower doses, this compound exhibits minimal toxicity and can effectively catalyze biochemical reactions. At higher doses, it can induce toxic and adverse effects, including oxidative stress, inflammation, and organ damage . Threshold effects have been observed, where the compound’s toxicity significantly increases beyond a certain dosage .
Metabolic Pathways
Dichloro1,3-bis(2,6-isopropylphenyl)-2-imidazolidinylideneruthenium(II) is involved in various metabolic pathways, interacting with enzymes and cofactors. This compound can affect metabolic fluxes and metabolite levels, influencing cellular energy production and redox balance . The interactions with enzymes such as cytochrome P450 and glutathione S-transferase play a crucial role in its metabolism and detoxification .
Transport and Distribution
The transport and distribution of Dichloro1,3-bis(2,6-isopropylphenyl)-2-imidazolidinylideneruthenium(II) within cells and tissues involve various transporters and binding proteins. This compound can be transported across cell membranes via passive diffusion and active transport mechanisms . Once inside the cells, it can localize to specific organelles, such as the mitochondria and endoplasmic reticulum, where it exerts its catalytic and cytotoxic effects .
Subcellular Localization
The subcellular localization of Dichloro1,3-bis(2,6-isopropylphenyl)-2-imidazolidinylideneruthenium(II) is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization to the mitochondria, for instance, can enhance its catalytic activity in oxidative phosphorylation and other metabolic processes .
生物活性
The compound {1,3-Bis[2,6-di(propan-2-yl)phenyl]imidazolidin-2-ylidene}(dichloro)({2-[(propan-2-yl)oxy]phenyl}methylidene)ruthenium represents a class of organoruthenium complexes that have garnered attention for their biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.
Overview of Ruthenium Complexes
Ruthenium complexes have been extensively studied due to their potential as anticancer agents. They often exhibit unique mechanisms of action compared to traditional platinum-based drugs, such as cisplatin. The incorporation of imidazolidine ligands and various co-ligands can significantly influence their biological efficacy and stability.
Anticancer Activity
- Cytotoxicity : Studies have shown that ruthenium complexes can exert significant cytotoxic effects on various cancer cell lines. For instance, complexes similar to the one have demonstrated IC50 values in the micromolar range against human cancer cell lines such as HCT-116 (colon cancer), SiHa (cervical cancer), and NCI-H460 (lung cancer) . The mechanisms often involve induction of apoptosis and disruption of cellular redox balance through reactive oxygen species (ROS) generation .
-
Mechanism of Action : The anticancer activity is attributed to multiple pathways:
- Inhibition of Thioredoxin Reductase : This enzyme plays a crucial role in maintaining cellular redox homeostasis. Inhibition leads to increased oxidative stress within cancer cells .
- Cell Cycle Arrest : Compounds induce cell cycle arrest, particularly at the G1 phase, which prevents cancer cell proliferation .
- Case Studies : In preclinical models, ruthenium complexes have shown promising results in inhibiting tumor growth and metastasis. For example, compounds similar to this compound were effective in reducing tumor size in xenograft models without significant systemic toxicity compared to traditional chemotherapeutics like cisplatin .
Antimicrobial Activity
- Antibacterial Properties : Ruthenium complexes exhibit activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The structure and stability of these complexes are critical determinants of their antimicrobial efficacy .
- Antifungal Activity : Some studies report moderate antifungal activity against various strains, suggesting that the biological profile of these compounds could be expanded beyond anticancer applications .
Comparative Analysis
The following table summarizes key biological activities and properties observed in various studies involving organoruthenium complexes:
Compound | Biological Activity | IC50 Values | Mechanism |
---|---|---|---|
Complex A | Anticancer (HCT-116) | 6.2 µM | TrxR inhibition |
Complex B | Antibacterial (S. aureus) | 15 µM | Disruption of membrane integrity |
Complex C | Antifungal (C. albicans) | 20 µM | Cell wall synthesis inhibition |
科学研究应用
Characterization Techniques
Characterization of these complexes is conducted through various spectroscopic methods:
- FTIR Spectroscopy : Used to identify functional groups and confirm coordination between the metal and ligands.
- NMR Spectroscopy : Provides insights into the molecular structure and environment of hydrogen and carbon atoms within the complex.
- Mass Spectrometry : Confirms the molecular weight and structure of synthesized compounds.
Anticancer Activity
Recent studies have shown that ruthenium complexes exhibit promising anticancer properties. For instance, a modified ruthenium compound demonstrated selective cytotoxicity against MCF-7 breast cancer cells while sparing normal peripheral blood mononuclear cells (PBMCs). The compound showed a significant increase in cell death (15.33% ± DP 2.7) in cancerous cells, indicating its potential as an effective chemotherapeutic agent .
Antimicrobial Properties
Another area of research has highlighted the broad-spectrum antimicrobial activity of certain mononuclear ruthenium complexes. These compounds have been found to be effective against various pathogens in vitro and in vivo, suggesting their utility in treating infections resistant to conventional antibiotics .
Case Studies
- Cytotoxic Evaluation : A study evaluated the cytotoxic effects of a modified ruthenium complex on MCF-7 cells. The results indicated that this compound could selectively target cancer cells without harming healthy cells .
- Antimicrobial Efficacy : Research on a mononuclear ruthenium complex revealed its effectiveness as a fast-acting antimicrobial agent under physiologically relevant conditions, making it a candidate for further development in clinical applications .
Optoelectronic Devices
Ruthenium complexes are also being explored for their potential use in optoelectronic devices. Hybrid films incorporating these complexes have shown promise as active layers due to their favorable electronic properties. The synthesis of these films involves integrating ruthenium complexes into polymeric matrices, which enhances their stability and performance in electronic applications .
Summary Table of Applications
Application Area | Description | Key Findings/Examples |
---|---|---|
Anticancer Activity | Selective cytotoxicity against cancer cells (e.g., MCF-7) | Significant cell death observed; potential for chemotherapeutic use |
Antimicrobial Properties | Broad-spectrum antimicrobial activity | Effective against various pathogens; potential for infection treatment |
Optoelectronic Devices | Use as active layers in hybrid films for electronics | Promising electronic properties; stability in polymer matrices |
属性
IUPAC Name |
[1,3-bis[2,6-di(propan-2-yl)phenyl]imidazolidin-2-ylidene]-dichloro-[(2-propan-2-yloxyphenyl)methylidene]ruthenium | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38N2.C10H12O.2ClH.Ru/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;1-8(2)11-10-7-5-4-6-9(10)3;;;/h9-14,18-21H,15-16H2,1-8H3;3-8H,1-2H3;2*1H;/q;;;;+2/p-2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONAWWBRGWXRMAF-UHFFFAOYSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N2CCN(C2=[Ru](=CC3=CC=CC=C3OC(C)C)(Cl)Cl)C4=C(C=CC=C4C(C)C)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H50Cl2N2ORu | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10746402 | |
Record name | {1,3-Bis[2,6-di(propan-2-yl)phenyl]imidazolidin-2-ylidene}(dichloro)({2-[(propan-2-yl)oxy]phenyl}methylidene)ruthenium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10746402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
710.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
635679-24-2 | |
Record name | {1,3-Bis[2,6-di(propan-2-yl)phenyl]imidazolidin-2-ylidene}(dichloro)({2-[(propan-2-yl)oxy]phenyl}methylidene)ruthenium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10746402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。